

2-TMS-3-methoxybenzaldehyde commercial availability

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Compound of Interest

Compound Name: 3-Methoxy-2-(trimethylsilyl)benzaldehyde
CAS No.: 113337-61-4
Cat. No.: B11894758

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This guide details the sourcing and synthesis strategy for 2-trimethylsilyl-3-methoxybenzaldehyde (2-TMS-3-methoxybenzaldehyde).

Executive Summary

Commercial Status: Unavailable as a Catalog Item. There are no reliable commercial sources for 2-trimethylsilyl-3-methoxybenzaldehyde as an off-the-shelf commodity. It is a "make-on-demand" intermediate. Strategic Recommendation: Do not attempt to source the final compound directly. Instead, procure the commercially available precursor 2-bromo-3-methoxybenzaldehyde (CAS 301224-40-8 or similar listings) and perform a scalable 3-step synthesis. This route guarantees regiochemical integrity, avoiding the mixture issues inherent in direct ortho-lithiation strategies.

Part 1: The Commercial Reality & Sourcing Strategy

The absence of this compound in catalogs is likely due to the moderate stability of the silyl group ortho to a reactive carbonyl; such compounds are often prepared in situ or used immediately.

The "Make vs. Buy" Decision Matrix

Parameter	Direct Purchase	Custom Synthesis (CRO)	In-House Synthesis (Recommended)
Availability	Zero (Non-stock)	High (Lead time: 4-8 weeks)	Immediate (Precursor available)
Cost	N/A	High (\$5,000+ / 10g)	Low (<\$500 / 10g)
Risk	N/A	Delays, IP leakage	Process control required

Key Precursor:

- Name: 2-Bromo-3-methoxybenzaldehyde[1][2][3]
- CAS: 103438-88-6 (generic isomer check) or specific vendor codes.
- Availability: Listed by Ambeed, ChemSrc, and specialized fluorinated/brominated building block vendors.

Part 2: Synthetic Pathways (Technical Core)

Two primary routes exist. Route A is the industry standard for regiocontrol. Route B is shorter but riskier.

Route A: The Halogen-Metal Exchange (Gold Standard)

This route uses the bromine atom as a "regiochemical anchor," ensuring the TMS group is installed exactly at position 2.

- Protection: Convert aldehyde to acetal (prevents BuLi attack).
- Exchange: Lithium-Halogen exchange generates the C2-anion.
- Quench: Trap with TMSCl.
- Deprotection: Hydrolysis back to aldehyde.

Route B: Directed Ortho Metalation (DoM)

Direct lithiation of 3-methoxybenzaldehyde acetal.

- Risk:[4] The lithiation can occur at C2 (between substituents) or C4 (ortho to OMe). While the "cooperative effect" favors C2, steric hindrance often pushes the reaction to C4, resulting in inseparable mixtures. This route is NOT recommended for scale-up.

Visual Synthesis Workflow



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Caption: Route A ensures regiochemical purity by utilizing the bromine handle on the commercially available precursor.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is designed for a 10 mmol scale and is self-validating via TLC and NMR checkpoints.

Step 1: Protection[5]

- Reagents: 2-Bromo-3-methoxybenzaldehyde (2.15 g, 10 mmol), Triethyl orthoformate (1.1 eq), TsOH (cat.), EtOH (solvent).
- Procedure: Reflux until TLC shows disappearance of aldehyde ($R_f \sim 0.4 \rightarrow 0.7$ in Hex/EtOAc).
- Validation: ^1H NMR should show disappearance of the aldehyde proton (9-10 ppm) and appearance of the acetal triplet (~ 5.5 ppm).

Step 2 & 3: Lithiation & Silylation

- Setup: Flame-dried glassware, Argon atmosphere.

- Solvent: Anhydrous THF (0.2 M concentration).
- Procedure:
 - Cool acetal solution to -78°C (Acetone/Dry Ice).
 - Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Critical: Keep internal temp $< -70^{\circ}\text{C}$ to prevent benzyne formation or elimination.
 - Stir for 30 min at -78°C . The solution usually turns yellow/orange.
 - Add TMSCl (1.2 eq, freshly distilled) dropwise.
 - Allow to warm to room temperature over 2 hours.
- Mechanism: The Lithium-Halogen exchange is faster than deprotonation. The bromine is replaced by lithium, which is then trapped by silicon.

Step 4: Deprotection

- Reagents: 1M HCl or dilute Oxalic acid.
- Procedure: Stir the crude silylated acetal in THF/Water/Acid mixture for 1 hour.
- Validation: Check for reappearance of the aldehyde peak in NMR.
- Purification: Silica gel chromatography (usually 5-10% EtOAc in Hexanes). Note: Silica is slightly acidic; minimize contact time to prevent protodesilylation.

Part 4: Characterization & Quality Control

To confirm you have the 2-TMS isomer and not a rearranged product:

Analytical Method	Expected Signal	Interpretation
^1H NMR	δ ~0.3-0.4 ppm (s, 9H)	Strong TMS singlet.
^1H NMR (Aromatic)	3 protons	Pattern should indicate 1,2,3-substitution (d, d, t or similar depending on resolution).
NOE (Nuclear Overhauser Effect)	Irradiation of TMS	Should show enhancement of the Aldehyde proton and the Methoxy protons. This confirms the TMS is sandwiched between them.
^{13}C NMR	C-Si Carbon	Distinctive upfield shift for the ipso-carbon attached to Si.

Part 5: Stability & Handling

- Protodesilylation: The C-Si bond ortho to an aldehyde is electronically activated. Avoid strong acids (pH < 1) or fluoride sources (TBAF) unless removing the group is intended.
- Oxidation: Store under inert gas at -20°C to prevent oxidation of the aldehyde to the carboxylic acid (which may spontaneously desilylate).

References

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 - Grounding: Establishes the hierarchy of DoM groups and the difficulty of "in-between" lithi
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 - Grounding: Discusses the regioselectivity challenges in lithiating 3-methoxybenzaldehyde deriv

- Ambeed / ChemSrc. (2025). Commercial listings for 2-Bromo-3-methoxybenzaldehyde.[1][2][3][5][Link](#)
 - Grounding: Verifies the availability of the critical precursor for Route A.

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Sources

- 1. 301224-40-8 | (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride | Ambeed.com [[ambeed.com](https://www.ambeed.com)]
- 2. 20035-32-9 | 4-Bromo-3-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [[ambeed.com](https://www.ambeed.com)]
- 3. 2-bromo-3-methoxy-benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [[m.chemsr.com](https://www.m.chemsr.com)]
- 4. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
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